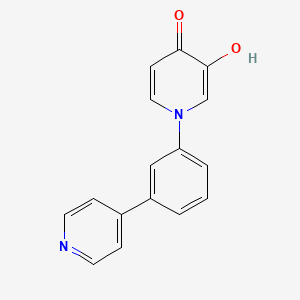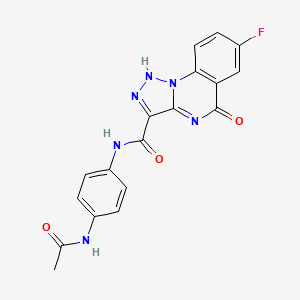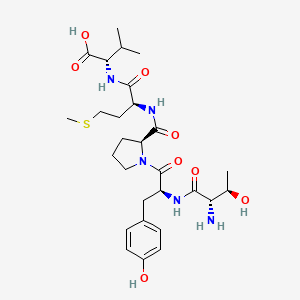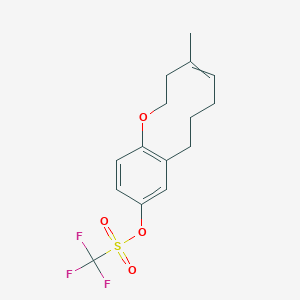
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one is a heterocyclic compound that features a pyridinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 3-hydroxy-4-pyridone with 3-(4-pyridyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Hydroxy-1-(3-Pyridin-4-ylphenyl)pyridin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Verbindung kann zum entsprechenden Alkohol reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Oxo-1-(3-Pyridin-4-ylphenyl)pyridin-4-on.
Reduktion: Bildung von 3-Hydroxy-1-(3-Pyridin-4-ylphenyl)pyridin-4-ol.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(3-Pyridin-4-ylphenyl)pyridin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-1-(3-Pyridin-4-ylphenyl)pyridin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel bindet es als COMT-Inhibitor an die aktive Stelle des Enzyms und verhindert die Methylierung von Catecholaminen wie Dopamin. Dies erhöht die Verfügbarkeit von Dopamin im Gehirn, was für die Behandlung der Parkinson-Krankheit vorteilhaft ist . Zusätzlich wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und den Zellstoffwechsel zu hemmen .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines such as dopamine. This increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Hydroxy-4-pyridinon: Ein einfacheres Analogon mit ähnlichen biologischen Aktivitäten.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridon: Ein weiteres Derivat mit potentiellen antimikrobiellen Eigenschaften.
3-Hydroxy-pyridin-4(1H)-one-Ciprofloxacin-Konjugate: Diese Konjugate haben eine doppelte antibakterielle und antibiofilm-Aktivität gegen Pseudomonas aeruginosa gezeigt.
Einzigartigkeit
3-Hydroxy-1-(3-Pyridin-4-ylphenyl)pyridin-4-on zeichnet sich durch seine duale Funktionalität aus, die die Eigenschaften von sowohl Pyridinon- als auch Pyridin-Molekülen kombiniert. Dieses strukturelle Merkmal erhöht seine Bindungsaffinität zu verschiedenen biologischen Zielstrukturen, was es zu einer vielseitigen Verbindung in der pharmazeutischen Chemie macht.
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-6-9-18(11-16(15)20)14-3-1-2-13(10-14)12-4-7-17-8-5-12/h1-11,20H |
InChI-Schlüssel |
CTTLGBBLCNWCMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)

![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)




![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)

